Hippuryl-Cys(2-aminoethyl)-OH
Description
Hippuryl-Cys(2-aminoethyl)-OH is a synthetic peptide derivative comprising a hippuric acid (benzoylglycine) moiety linked to a cysteine residue modified with a 2-aminoethyl group at the sulfhydryl side chain.
Properties
Molecular Formula |
C14H19N3O4S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
(2R)-3-(2-aminoethylsulfanyl)-2-[(2-benzamidoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O4S/c15-6-7-22-9-11(14(20)21)17-12(18)8-16-13(19)10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H,16,19)(H,17,18)(H,20,21)/t11-/m0/s1 |
InChI Key |
DFJPLYQIEXIPBU-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CSCCN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CSCCN)C(=O)O |
sequence |
GX |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Silane-Based Aminoethyl Derivatives
Tacke et al. (1995) synthesized optically active silanes, such as (2-aminoethyl)cyclohexyl(hydroxymethyl)phenylsilane, which share the 2-aminoethyl motif. These silanes demonstrated antimuscarinic activity, with enantiomers showing differential receptor binding . Unlike Hippuryl-Cys(2-aminoethyl)-OH, silicon incorporation enhances metabolic stability and lipophilicity, a strategy increasingly adopted in drug design .
Cyclam-Polyamine Conjugates
Cyclam derivatives substituted with N-(2-aminoethyl)propane-1,3-diamine (Figure 3e in ) exhibited anti-HIV-1 activity by blocking viral entry. The absence of acetate pendant arms in these compounds highlights divergent approaches to functionalization.
Nucleoside-Aminoethyl Derivatives
Amination of 6-Cl-nucleosides with N-(2-aminoethyl)pyrrolidine () introduced aminoethyl groups under mild conditions (i-PrOH, 60–70°C, 14–22 hours). The faster substitution of 6-Cl compared to deacylation of hydroxyl groups suggests selective reactivity, a principle applicable to this compound synthesis .
2-(2-Aminoethyl)indole
Identified as a metabolite in COVID-19-infected cells (), this compound’s aminoethyl-indole scaffold underscores the prevalence of aminoethyl modifications in bioactive molecules. However, its endogenous role contrasts with the synthetic origin of this compound .
Comparative Data Table
Research Findings and Mechanistic Insights
- Aminoethyl Group Reactivity: The 2-aminoethyl moiety is a versatile handle for functionalization, as seen in silanes (organometallic stability) and nucleosides (kinetic selectivity) . This compound may leverage similar reactivity for targeted delivery.
- Biological Specificity: Anti-HIV-1 cyclam derivatives demonstrate that aminoethyl placement dictates target engagement, suggesting this compound’s activity depends on spatial presentation .
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